molecular formula C22H16ClN3O4 B2874720 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one CAS No. 1421532-75-3

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one

Cat. No.: B2874720
CAS No.: 1421532-75-3
M. Wt: 421.84
InChI Key: MEXYTVNIUNTHHV-UHFFFAOYSA-N
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Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
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Scientific Research Applications

Apoptosis Induction and Anticancer Properties

Compounds similar to 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(2-methoxyphenyl)-2-oxoethyl)pyridin-2(1H)-one have shown promise as apoptosis inducers and potential anticancer agents. A study discovered that certain 1,2,4-oxadiazoles, like 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, exhibited in vivo activity against tumor models, identifying them as potential therapeutic options for cancer treatment (Zhang et al., 2005).

Molecular Structure and Chemical Properties

Research on derivatives of pyrazolo[3,4-b]pyridines, which are structurally related to the compound , has been conducted to understand their molecular structure and chemical properties. These studies are crucial for the development and synthesis of novel compounds with specific biological activities (Quiroga et al., 1999).

Anti-inflammatory and Antibacterial Applications

Some pyrazoline derivatives, which share a structural resemblance to the compound of interest, have demonstrated significant anti-inflammatory and antibacterial activities. These findings highlight the potential of these compounds in medical applications (Ravula et al., 2016).

Photophysical Applications

Research into derivatives of 1,3,4-oxadiazoles has explored their use in photophysical applications, such as in organic light-emitting diodes (OLEDs). These studies investigate the synthesis, structure, and device performance of these compounds, indicating their potential in electronic and photonic devices (Wang et al., 2001).

Drug Design and Molecular Docking

Studies on compounds structurally similar to this compound have focused on their synthesis and molecular docking, exploring their potential as anticancer and antimicrobial agents. These investigations provide insights into the drug design process and the molecular mechanisms of these compounds (Katariya et al., 2021).

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(2-methoxyphenyl)-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4/c1-29-19-11-5-3-8-15(19)18(27)13-26-12-6-9-16(22(26)28)21-24-20(25-30-21)14-7-2-4-10-17(14)23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXYTVNIUNTHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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